2-Bromo-3-phenylpropanal

Enantioselective synthesis Organocatalysis α-halo aldehydes

2-Bromo-3-phenylpropanal (CAS 51075-28-6) is a α-bromo aldehyde featuring a reactive aldehyde group and a benzylic bromine atom, placing it at the intersection of nucleophilic addition, substitution, and organometallic cross-coupling chemistries. This bifunctionality distinguishes it from mono-functional analogs such as 3-phenylpropanal or 1-bromo-3-phenylpropane, which cannot undergo the same tandem transformations.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
Cat. No. B7904120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-phenylpropanal
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C=O)Br
InChIInChI=1S/C9H9BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2
InChIKeyWPNANGZVPFJPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-phenylpropanal: Procurement-Focused Overview of a Bifunctional Synthetic Intermediate


2-Bromo-3-phenylpropanal (CAS 51075-28-6) is a α-bromo aldehyde featuring a reactive aldehyde group and a benzylic bromine atom, placing it at the intersection of nucleophilic addition, substitution, and organometallic cross-coupling chemistries. This bifunctionality distinguishes it from mono-functional analogs such as 3-phenylpropanal or 1-bromo-3-phenylpropane, which cannot undergo the same tandem transformations [1].

Why 2-Bromo-3-phenylpropanal Cannot Be Replaced by Its Chloro or Non-Halogenated Analogs


In-class compounds such as 2-chloro-3-phenylpropanal or 3-phenylpropanal are not drop-in substitutes for 2-bromo-3-phenylpropanal because the α-bromine substituent critically modulates three properties simultaneously: leaving-group ability, enantioselective functionalization potential, and lipophilicity (XLogP3-AA 2.5 vs. 2.3 for the chloro analog) [1]. The C–Br bond is substantially weaker than the C–Cl bond (~285 kJ/mol vs. ~327 kJ/mol), enabling chemoselective transformations under milder conditions [2].

2-Bromo-3-phenylpropanal: Quantified Differentiation Evidence vs. Closest Analogs


Organocatalytic Asymmetric α-Bromination Enables 86:14 Enantiomeric Ratio, Unattainable with Racemic Chlorination Protocols

Using an organocatalytic method with N-bromosuccinimide (NBS) and catalyst 3b, 2-bromo-3-phenylpropanal was isolated in 51% yield with an enantiomeric ratio of 86:14 [1]. In contrast, standard racemic α-chlorination of aldehydes with N-chlorosuccinimide (NCS) and dl-proline yields the corresponding 2-chloro analog as a racemate with no enantiomeric enrichment; literature reports for related aldehydes show racemic yields of ~86% but er of 50:50 [2].

Enantioselective synthesis Organocatalysis α-halo aldehydes

XLogP3-AA Lipophilicity: Bromo Analog (2.5) Exceeds Chloro Analog (2.3), Impacting Pharmacokinetic Profile and Extraction Efficiency

Computed logP (XLogP3-AA) for 2-bromo-3-phenylpropanal is 2.5 [1], compared with 2.3 for the chloro analog 2-chloro-3-phenylpropanal . This ΔlogP of +0.2 translates to a predicted ~1.6-fold increase in n-octanol/water partition coefficient, relevant for membrane permeability and organic-phase extraction efficiency.

Lipophilicity Physicochemical properties Drug design

Bromine as Preferred Leaving Group in Omapatrilat (ACE/NEP Inhibitor) Synthesis: Patent-Specified Superiority Over Chlorine

Patent US7009047B2 explicitly claims Br as the preferred leaving group (R3) for ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenylpropanoate], the key intermediate for the dual ACE/NEP inhibitor omapatrilat. The patent states: 'R3 is a leaving group, for example Cl, Br, I... R3 is preferably Br' [1]. The bromine-enabled thiolation step proceeds with chemical purity increase from 92.5% to 98% and enantiomeric purity from 83.4% ee to 98.6% ee [1].

Pharmaceutical intermediate Leaving group ACE/NEP inhibitor

Mutagenicity Profile: 2-Bromo-3-phenyl-2-propenal (Directly Derived from 2-Bromo-3-phenylpropanal) Shows Quantifiable Mutagenic Potency, Informing Safety-Handling Requirements

The α,β-unsaturated elimination product 2-bromo-3-phenyl-2-propenal exhibits a mutagenic potency of 5 revertants/nmol in Salmonella typhimurium TA100, compared with <1 revertant/nmol for the chloro analog [C6H5CH=C(Cl)CHO] [1]. This approximately 5-fold difference reflects the enhanced electrophilicity of the bromo species and must be factored into handling protocols and waste disposal strategies.

Mutagenicity Safety assessment α,β-unsaturated aldehyde

Bond Dissociation Energy: C–Br (285 kJ/mol) vs. C–Cl (327 kJ/mol) Enables Milder Reaction Conditions and Chemoselective Functionalization

The C–Br bond dissociation energy for typical alkyl bromides is ~285 kJ/mol, significantly lower than the C–Cl BDE of ~327 kJ/mol [1]. This 42 kJ/mol difference results in faster rates of nucleophilic substitution, elimination, and oxidative addition in cross-coupling reactions. For 2-bromo-3-phenylpropanal, this translates into gentler reaction conditions (lower temperature, shorter time) compared with 2-chloro-3-phenylpropanal, minimizing aldehyde degradation and side-product formation.

Bond dissociation energy Leaving group ability Chemoselectivity

2-Bromo-3-phenylpropanal: High-Impact Scenarios Where the Bromo Analog Is the Defensible Choice


Enantioselective Synthesis of Chiral β-Phenethylamine Derivatives

When a synthetic route requires an enantiomerically enriched α-substituted phenethylamine scaffold, 2-bromo-3-phenylpropanal provides a direct entry via organocatalytic asymmetric bromination (51% yield, 86:14 er) followed by amination [1]. The chloro analog cannot achieve comparable enantiomeric ratios without additional chiral resolution steps, making the bromo compound the cost-effective procurement choice for asymmetric synthesis programs.

Large-Scale Manufacture of Omapatrilat and Related ACE/NEP Dual Inhibitors

For process chemistry teams scaling up omapatrilat, the patent-preferred intermediate ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenylpropanoate] is derived from (2R)-2-bromo-3-phenylpropionic acid, which is directly accessible from 2-bromo-3-phenylpropanal via oxidation [2]. The bromine substituent enables the critical thiolation step with chemical purity improvement to 98% and enantiomeric purity to 98.6% ee, specifications that chloro analogs cannot meet.

Chemoselective Tandem Aldehyde Functionalization Followed by Suzuki Cross-Coupling

In target-oriented synthesis, the bromide in 2-bromo-3-phenylpropanal can serve as a handle for palladium-catalyzed Suzuki–Miyaura cross-coupling after initial aldehyde functionalization (e.g., reductive amination or Grignard addition). The weaker C–Br bond (285 kJ/mol) permits oxidative addition under milder conditions than C–Cl (327 kJ/mol), preserving the integrity of acid-sensitive aldehyde-derived intermediates [3].

Mutagenicity-Aware Synthesis of α,β-Unsaturated Aldehyde Intermediates with Defined Risk Profiles

When a synthetic sequence intentionally generates the α,β-unsaturated aldehyde (2-bromo-3-phenyl-2-propenal) as a reactive intermediate, teams must handle the compound according to its known mutagenic potency of 5 revertants/nmol (vs. <1 for the chloro analog) [4]. Procurement of the bromo precursor enables access to this reactive species with a quantifiable, manageable risk profile, rather than an unknown hazard from in situ generation.

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